REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3](=O)[CH2:4][CH3:5].[CH3:7][C:8]([S:11]([NH2:13])=[O:12])([CH3:10])[CH3:9]>C1COCC1.[Cl-].[Na+].O.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[CH3:7][C:8]([S:11]([N:13]=[C:3]([CH2:4][CH3:5])[CH2:2][CH3:1])=[O:12])([CH3:10])[CH3:9] |f:3.4.5,6.7.8.9.10|
|
Name
|
|
Quantity
|
1.049 mL
|
Type
|
reactant
|
Smiles
|
CCC(CC)=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)N
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
Titanium ethoxide
|
Quantity
|
3.42 mL
|
Type
|
catalyst
|
Smiles
|
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min before filtration through a silica gel pad
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified over silica gel (hexane-EtOAc 4:1 as eluent)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |